molecular formula C22H18FN3O3S2 B2985583 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 399000-21-6

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2985583
CAS No.: 399000-21-6
M. Wt: 455.52
InChI Key: PPQFUHHARIZHKW-ZNTNEXAZSA-N
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Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Fluorobenzamides containing thiazole have been synthesized and evaluated for their antimicrobial properties. These compounds, including derivatives similar to the mentioned compound, have shown promising activity against various strains of bacteria and fungi. The presence of a fluorine atom in the benzoyl group is crucial for enhancing antimicrobial activity, suggesting that compounds like "(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide" could be potent antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Benzothiazoles, particularly fluorinated derivatives, have shown potent cytotoxic activities in vitro against sensitive human breast cancer cell lines, while being inactive against nonmalignant and other cancer cell lines. This suggests a potential application of compounds like "this compound" in cancer therapy, targeting specific cancer types without harming normal cells (Hutchinson et al., 2001).

Catalysis and Synthesis

The synthesis of related compounds often involves innovative techniques such as microwave-assisted synthesis, which offers a cleaner, more efficient, and faster method compared to traditional methods. Such synthetic advancements could be applicable in the synthesis of "this compound," potentially improving its availability for research and application in various fields (Saeed, 2009).

Fluorescence and Sensing Applications

Benzimidazole and benzothiazole conjugates have been explored as fluorescent sensors due to their large Stokes shift and sensitivity to specific ions, such as Al3+ and Zn2+. Compounds with a structure similar to "this compound" might also possess fluorescent properties, making them useful in sensing applications or as fluorescent markers in biological studies (Suman et al., 2019).

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-25-19-13-10-16(23)14-20(19)30-22(25)24-21(27)15-8-11-18(12-9-15)31(28,29)26(2)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFUHHARIZHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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